molecular formula C17H11ClF2N2O3 B2483389 3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888444-49-3

3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2483389
CAS No.: 888444-49-3
M. Wt: 364.73
InChI Key: ZZUICBLUZQILED-UHFFFAOYSA-N
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Description

3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Chloroacetamido Group: The chloroacetamido group can be introduced through nucleophilic substitution reactions involving chloroacetyl chloride and an amine.

    Attachment of Difluorophenyl Group: The difluorophenyl group can be attached via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the amide group.

    Reduction: Reduction reactions could target the carbonyl groups or halogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloroacetamido and difluorophenyl groups might enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroacetamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(2-chloroacetamido)-N-(3,4-dichlorophenyl)benzofuran-2-carboxamide
  • 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the difluorophenyl group in 3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may confer unique properties such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O3/c18-8-14(23)22-15-10-3-1-2-4-13(10)25-16(15)17(24)21-9-5-6-11(19)12(20)7-9/h1-7H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUICBLUZQILED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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